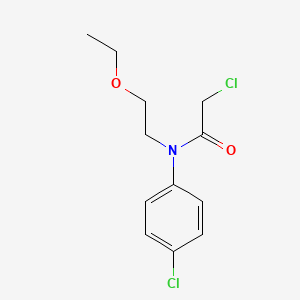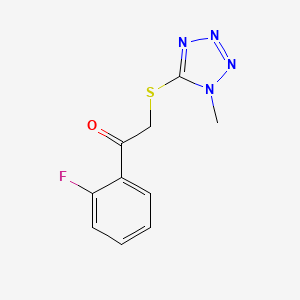
1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone, also known as FMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMTS is a sulfhydryl-containing compound that has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain proteins that are involved in the regulation of cell growth and proliferation, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which contribute to the development of inflammatory diseases. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and proliferation. Additionally, this compound has been shown to inhibit the replication of certain viruses, which may contribute to its anti-viral properties.
实验室实验的优点和局限性
1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively non-toxic, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It is a sulfhydryl-containing compound that can interact with other compounds in the lab, which may affect the results of experiments. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for the research on 1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone. One potential direction is to investigate the potential of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to investigate the potential of this compound as a treatment for various types of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential drug targets. Finally, the development of new synthetic methods for this compound may improve its yield and effectiveness in lab experiments.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis method of this compound involves the reaction between 2-fluoroacetophenone and 1-methyltetrazole-5-thiol in the presence of a base. This compound has been extensively studied for its potential applications in the treatment of inflammatory diseases, cancer, and viral infections. The mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting the activity of enzymes and proteins involved in inflammation and cell growth. This compound has several advantages for lab experiments, but also has some limitations. Future research directions include investigating the potential of this compound as a treatment for various diseases, understanding its mechanism of action, and developing new synthetic methods.
合成方法
The synthesis of 1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone involves the reaction between 2-fluoroacetophenone and 1-methyltetrazole-5-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with a mild oxidant to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, including the reaction temperature, reaction time, and the amount of reagents used.
科学研究应用
1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, this compound has been shown to possess anti-viral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis.
属性
IUPAC Name |
1-(2-fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c1-15-10(12-13-14-15)17-6-9(16)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLGWOIBXFOFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

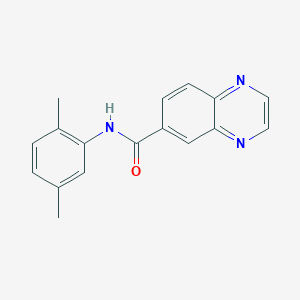
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)
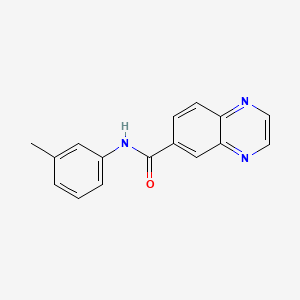
![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)
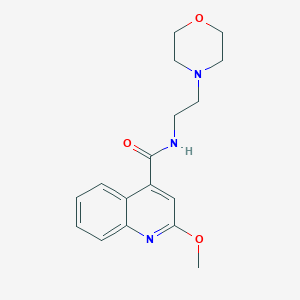

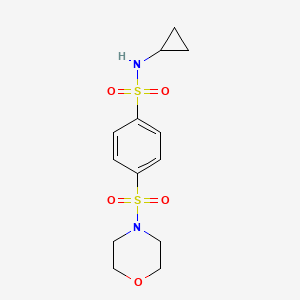
![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)
![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)
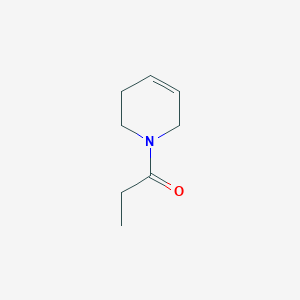
![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)
